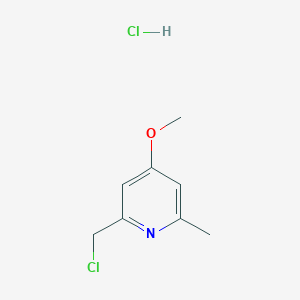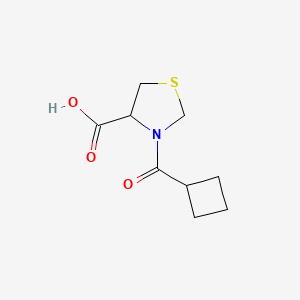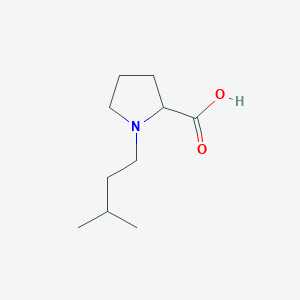
N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and MS. For example, the structure of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide was verified by FTIR, 1H and 13C NMR, and MS . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been shown to possess strong anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, this compound has been studied for its potential to inhibit the growth of certain types of cancer cells. It has also been studied for its potential to act as an antioxidant and protect cells from oxidative stress.
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through a similar mechanism, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may have a wide range of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has several advantages for laboratory experiments. First, it is relatively easy to synthesize and can be produced in large quantities. Second, it is relatively stable, making it ideal for long-term storage. Finally, it is non-toxic and has been shown to be safe for use in laboratory experiments.
However, there are also some limitations to using this compound for laboratory experiments. First, it is expensive to synthesize, making it difficult to use on a large scale. Second, it is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it is not very stable in the presence of light, making it difficult to use in light-sensitive experiments.
Direcciones Futuras
Despite its potential applications, there is still much to be learned about the effects of N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide. Further research is needed to better understand its mechanism of action and to identify other potential applications. In addition, further research is needed to identify more efficient synthesis methods and to develop more stable formulations. Finally, further research is needed to evaluate the safety and efficacy of this compound in humans and other animals.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-8,15,18H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXBMAUZOQDCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















